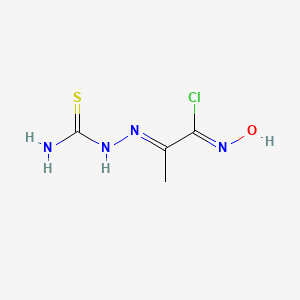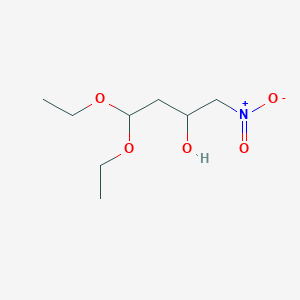
4,4-Diethoxy-1-nitrobutan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxy-1-nitrobutan-2-OL is an organic compound that belongs to the class of nitroalcohols It is characterized by the presence of two ethoxy groups, a nitro group, and a hydroxyl group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1-nitrobutan-2-OL can be achieved through a multi-step process. One common method involves the nitration of 4,4-Diethoxybutan-2-OL. The reaction typically requires the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
4,4-Diethoxy-1-nitrobutan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Diethoxy-1-nitrobutan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4-Diethoxy-1-nitrobutan-2-OL involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
4,4-Diethoxybutan-2-OL: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitrobutan-2-OL: Lacks the ethoxy groups, resulting in different solubility and reactivity properties.
4,4-Dimethoxy-1-nitrobutan-2-OL: Similar structure but with methoxy groups instead of ethoxy groups, affecting its steric and electronic properties.
Uniqueness
4,4-Diethoxy-1-nitrobutan-2-OL is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both ethoxy and nitro groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
90227-84-2 |
|---|---|
分子式 |
C8H17NO5 |
分子量 |
207.22 g/mol |
IUPAC名 |
4,4-diethoxy-1-nitrobutan-2-ol |
InChI |
InChI=1S/C8H17NO5/c1-3-13-8(14-4-2)5-7(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
JOPPRRREMQFDKD-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(C[N+](=O)[O-])O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)

![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
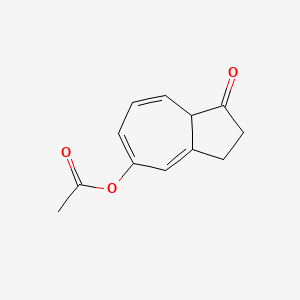

![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
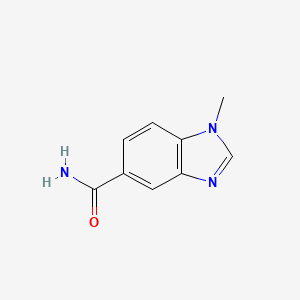
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
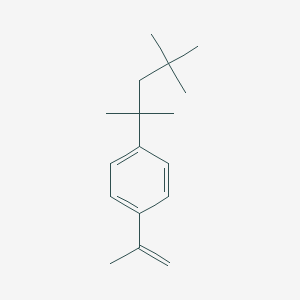

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
